4-Methyl-5-imidazolemethanol hydrochloride
Overview
Description
4-Methyl-5-imidazolemethanol hydrochloride is an organic compound with the molecular formula C5H9ClN2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that this compound was used in the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane , which might suggest its potential role in interacting with certain biochemical pathways.
Mode of Action
It’s known that this compound is used in the synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane
Action Environment
It’s worth noting that this compound is hygroscopic , suggesting that moisture in the environment could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
4-Methyl-5-imidazolemethanol hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of tridentate ligands such as 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane . This compound interacts with various enzymes and proteins, facilitating the formation of stable complexes. The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with metal ions and other biomolecules is central to its mechanism of action. These interactions can lead to changes in enzyme activity and gene expression, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can lead to changes in the production and utilization of metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The subcellular localization of this compound can affect its activity and function, influencing cellular processes such as enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-imidazolemethanol hydrochloride typically involves the reaction of α-chloroacetoacetate with formamide, followed by cyclization and subsequent reduction. The reaction conditions include heating the mixture to around 140°C, followed by neutralization and purification steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-imidazolemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
4-Methyl-5-imidazolemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of various chemical products, including dyes and catalysts
Comparison with Similar Compounds
Similar Compounds
4-methylimidazole: A simpler derivative of imidazole with similar chemical properties.
5-methylimidazole: Another imidazole derivative with a different substitution pattern.
1-methylimidazole: A compound with a methyl group at the nitrogen position, affecting its reactivity and applications.
Uniqueness
4-Methyl-5-imidazolemethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in various synthetic pathways.
Properties
IUPAC Name |
(5-methyl-1H-imidazol-4-yl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHDUFNPQJWPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38585-62-5, 91323-13-6 | |
Record name | 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38585-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91323-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40191906 | |
Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige granules; [Sigma-Aldrich MSDS] | |
Record name | 4-Methyl-5-imidazolemethanol hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11642 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
38585-62-5 | |
Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylimidazol-5-ylmethanolhydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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